molecular formula C14H17FO3 B1360747 Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate CAS No. 898752-64-2

Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate

Cat. No.: B1360747
CAS No.: 898752-64-2
M. Wt: 252.28 g/mol
InChI Key: YTZSPFBANZATAA-UHFFFAOYSA-N
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Description

Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted aromatic ring and a keto group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate typically involves the esterification of 5-(4-fluoro-3-methylphenyl)-5-oxovaleric acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

5-(4-fluoro-3-methylphenyl)-5-oxovaleric acid+ethanolacid catalystEthyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate+water\text{5-(4-fluoro-3-methylphenyl)-5-oxovaleric acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 5-(4-fluoro-3-methylphenyl)-5-oxovaleric acid+ethanolacid catalyst​Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate+water

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems allows for precise control over reaction parameters, leading to consistent production quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the keto group, leading to the formation of carboxylic acids.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 5-(4-fluoro-3-methylphenyl)-5-oxovaleric acid.

    Reduction: Ethyl 5-(4-fluoro-3-methylphenyl)-5-hydroxyvalerate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and analgesic drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate involves its interaction with specific molecular targets. The fluoro-substituted aromatic ring and the keto group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways. Additionally, it can interact with receptors, altering cellular responses and signaling pathways.

Comparison with Similar Compounds

  • Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate
  • Ethyl 5-(4-bromo-3-methylphenyl)-5-oxovalerate
  • Ethyl 5-(4-methylphenyl)-5-oxovalerate

Comparison: Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluoro group enhances the compound’s stability and can influence its biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 5-(4-fluoro-3-methylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c1-3-18-14(17)6-4-5-13(16)11-7-8-12(15)10(2)9-11/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZSPFBANZATAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645594
Record name Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-64-2
Record name Ethyl 4-fluoro-3-methyl-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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